molecular formula C17H21N3O4S B15088892 N-Formyl-Met-Trp

N-Formyl-Met-Trp

Cat. No.: B15088892
M. Wt: 363.4 g/mol
InChI Key: AAIWVNZNCMTTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formyl-Met-Trp can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the methionine residue is typically achieved using formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-Met-Trp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of this compound .

Scientific Research Applications

N-Formyl-Met-Trp has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl-Met-Trp exerts its effects primarily through interaction with formyl peptide receptors (FPRs) on the surface of immune cells. Upon binding to these receptors, it triggers a signaling cascade that results in the mobilization and activation of immune cells. This process involves the activation of G-proteins and subsequent intracellular signaling pathways, leading to chemotaxis and other immune responses .

Comparison with Similar Compounds

Similar Compounds

    N-Formyl-Met-Leu-Phe (fMLF): Another formylated peptide known for its potent chemotactic properties.

    N-Formyl-Met-Leu-Tyr (fMLY): Similar in structure and function, used in chemotaxis studies.

Uniqueness

N-Formyl-Met-Trp is unique due to its specific amino acid composition, which may confer distinct binding affinities and signaling properties compared to other formylated peptides. Its role in specific immune responses and potential therapeutic applications further highlight its uniqueness .

Properties

IUPAC Name

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-25-7-6-14(19-10-21)16(22)20-15(17(23)24)8-11-9-18-13-5-3-2-4-12(11)13/h2-5,9-10,14-15,18H,6-8H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIWVNZNCMTTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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